sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate
Description
This compound, commonly referred to as the sodium salt of fusidic acid (CAS: 6990-06-3), is a steroidal antibiotic derived from Fusidium coccineum . Its structure features a cyclopenta[a]phenanthrene core with acetyloxy, hydroxy, and methyl substituents, and a conjugated enoate side chain (Z-configuration) . Fusidic acid and its sodium salt inhibit bacterial protein synthesis by binding to elongation factor G (EF-G), making them effective against Gram-positive bacteria like Staphylococcus aureus . The sodium form enhances solubility, improving bioavailability for topical and systemic formulations . Regulatory filings (e.g., U.S. DMFs) emphasize compliance with Good Manufacturing Practices (GMP) for pharmaceutical use .
Properties
Molecular Formula |
C31H47NaO6 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20-;/t18-,21?,22+,23+,24+,25-,27?,29-,30-,31-;/m0./s1 |
InChI Key |
HJHVQCXHVMGZNC-SHZMLIGYSA-M |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])OC(=O)C)C)O)C)C)O.[Na+] |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and acetyl groups. The final step involves the formation of the sodium salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Derivatives
Key structural modifications in fusidic acid derivatives influence biological activity, solubility, and stability. Below is a comparative analysis:
Pharmacological and Computational Similarity Analysis
- Structural Similarity Metrics: Tanimoto Coefficient: Fusidic acid derivatives (e.g., FA-8) show >85% similarity to the parent compound using MACCS fingerprints, correlating with conserved EF-G binding . Activity Cliffs: Minor modifications (e.g., C-21 esterification) can drastically alter activity. For example, Compound 3’s propynyl ester reduces Gram-negative activity compared to sodium fusidate .
Pharmacokinetics :
Key Research Findings and Clinical Relevance
- Antibacterial Resistance : Sodium fusidate remains effective against methicillin-resistant S. aureus (MRSA), but resistance emerges via fusA mutations altering EF-G .
- Anti-Inflammatory Activity : FA-8 suppresses TNF-α and IL-6 production (IC₅₀ = 1.2 µM), suggesting dual therapeutic utility .
- Toxicity : Sodium fusidate’s LD₅₀ in rats is >2,000 mg/kg (oral), indicating low acute toxicity .
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